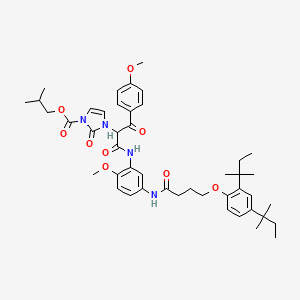
Zinc sulfide (ZnS), copper chloride-doped
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc sulfide, copper chloride-doped, is a compound that combines zinc sulfide with copper chloride. Zinc sulfide is a well-known semiconductor with a wide band gap, making it suitable for various optoelectronic applications. Doping zinc sulfide with copper chloride introduces unique properties, such as enhanced luminescence and altered electrical characteristics, which are valuable in scientific research and industrial applications .
Synthetic Routes and Reaction Conditions:
Solid-State Reaction: One common method involves mixing zinc sulfide powder with copper chloride and heating the mixture at high temperatures.
Ultrasonic Spray Method: Another method involves depositing zinc sulfide and copper chloride onto a substrate using ultrasonic spray.
Industrial Production Methods:
Thermal Doping: In industrial settings, thermal doping is often used. This involves heating zinc sulfide in the presence of copper chloride in a controlled environment.
Types of Reactions:
Substitution Reaction: Copper ions replace zinc ions in the zinc sulfide lattice, forming copper-doped zinc sulfide.
Oxidation and Reduction: The compound can undergo redox reactions, where copper ions can change their oxidation state, affecting the electrical properties of the material.
Common Reagents and Conditions:
Reagents: Zinc sulfide, copper chloride, and sometimes indium as a co-dopant.
Conditions: High temperatures, controlled atmosphere, and specific order of reagent addition.
Major Products:
Copper-Doped Zinc Sulfide: The primary product with enhanced luminescence and electrical properties.
Copper Sulfide and Zinc Chloride: By-products formed during the reaction.
Optoelectronics:
Light-Emitting Diodes (LEDs): Copper-doped zinc sulfide is used in LEDs due to its tunable luminescence properties.
Solar Cells: The compound is used as an absorber layer in thin-film solar cells, enhancing light absorption and charge separation.
Sensors:
Catalysis:
Photocatalysis: The compound is used in photocatalytic applications for hydrogen generation under solar light.
Biomedical Applications:
作用机制
The mechanism by which copper-doped zinc sulfide exerts its effects involves the introduction of copper ions into the zinc sulfide lattice. This doping alters the electronic structure, creating new energy levels within the band gap. These new levels enhance the material’s luminescence and electrical properties. The presence of copper ions also facilitates redox reactions, which can be harnessed in various applications .
相似化合物的比较
Manganese-Doped Zinc Sulfide: Similar to copper-doped zinc sulfide, manganese-doped zinc sulfide exhibits enhanced luminescence but with different emission spectra.
Silver-Doped Zinc Sulfide: This compound also shows improved luminescence and electrical properties but has different applications due to the unique properties of silver.
Uniqueness:
属性
CAS 编号 |
68611-70-1 |
|---|---|
分子量 |
0 |
同义词 |
Zinc sulfide (ZnS), copper chloride-doped; Zinksulfid (ZnS), Kupferchlorid-dotiert; Zinc sulfide, copper chloride-doped; Zinc sulfide, copper, chloride; zinc sulfide, copper chloride activated; Einecs 271-904-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



